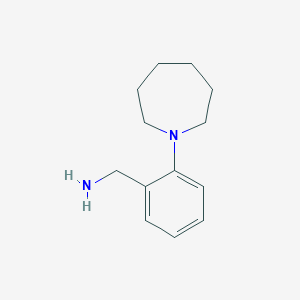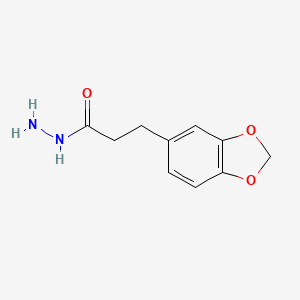
6-(1-Pipéridinyl)-3-pyridinamine
Vue d'ensemble
Description
6-(1-Piperidinyl)-3-pyridinamine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(1-Piperidinyl)-3-pyridinamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(1-Piperidinyl)-3-pyridinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1-Piperidinyl)-3-pyridinamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de Composés Pharmaceutiques
6-(1-Pipéridinyl)-3-pyridinamine : est un intermédiaire précieux dans la synthèse de divers composés pharmaceutiques. Son groupement pipéridine est une unité structurale courante dans de nombreux médicaments, contribuant à leur activité pharmacologique. Le composé peut subir diverses réactions chimiques, notamment l'amination, l'hydrogénation et la cyclisation, pour produire des dérivés aux effets thérapeutiques potentiels .
Développement de Traceurs Radiomarqués
Le cycle pipéridine de la This compound peut être modifié pour créer des traceurs radiomarqués destinés à l'imagerie médicale. Ces traceurs peuvent aider au diagnostic et au suivi du traitement de maladies telles que le cancer, où ils peuvent être utilisés pour suivre la distribution et l'absorption des médicaments dans l'organisme .
Membranes d'Échange Anionique pour les Piles à Combustible
Les groupes pipéridinium dérivés de la This compound peuvent être incorporés dans des copolymères pour créer des membranes d'échange anionique (MEA) pour les piles à combustible alcalines. Ces MEA sont essentielles pour le transport des ions hydroxyde et constituent des composants essentiels dans le développement de technologies énergétiques durables .
Catalyseurs d'Oxydation Chémo-Sélective
Le composé peut agir comme catalyseur dans les processus d'oxydation chémo-sélective. Cette application est particulièrement pertinente dans la synthèse de produits chimiques fins et de produits pharmaceutiques, où une oxydation sélective de groupes fonctionnels spécifiques est requise sans affecter d'autres parties de la molécule .
Mécanisme D'action
Target of Action
Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine derivatives can have diverse pharmacological actions depending on their specific structure and the functional groups they carry .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and can influence various biochemical pathways .
Pharmacokinetics
It is known that the pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific structure and the functional groups they carry .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of piperidine derivatives can be influenced by various factors, including the specific conditions under which they are used .
Analyse Biochimique
Biochemical Properties
6-(1-Piperidinyl)-3-pyridinamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 6-(1-Piperidinyl)-3-pyridinamine and cytochrome P450 enzymes involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, 6-(1-Piperidinyl)-3-pyridinamine has been shown to interact with other biomolecules such as transport proteins and receptors, influencing their function and activity.
Cellular Effects
The effects of 6-(1-Piperidinyl)-3-pyridinamine on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . By modulating these pathways, 6-(1-Piperidinyl)-3-pyridinamine can affect gene expression and cellular metabolism. For instance, it has been reported to alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function . Furthermore, 6-(1-Piperidinyl)-3-pyridinamine can influence cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 6-(1-Piperidinyl)-3-pyridinamine involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules such as enzymes and receptors. For example, 6-(1-Piperidinyl)-3-pyridinamine can bind to the active site of cytochrome P450 enzymes, leading to either inhibition or activation of their catalytic activity . Additionally, it can interact with GPCRs and ion channels, modulating their function and influencing downstream signaling pathways . These interactions can result in changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(1-Piperidinyl)-3-pyridinamine have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that 6-(1-Piperidinyl)-3-pyridinamine can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity
Dosage Effects in Animal Models
The effects of 6-(1-Piperidinyl)-3-pyridinamine vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At higher doses, 6-(1-Piperidinyl)-3-pyridinamine can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
6-(1-Piperidinyl)-3-pyridinamine is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound can undergo oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s activity and toxicity, as well as its interactions with other biomolecules. Additionally, 6-(1-Piperidinyl)-3-pyridinamine can affect metabolic flux and metabolite levels, further impacting cellular metabolism and function .
Transport and Distribution
The transport and distribution of 6-(1-Piperidinyl)-3-pyridinamine within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, 6-(1-Piperidinyl)-3-pyridinamine can bind to plasma proteins, affecting its distribution and bioavailability in the body . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 6-(1-Piperidinyl)-3-pyridinamine is an important factor in determining its activity and function. This compound has been found to localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of 6-(1-Piperidinyl)-3-pyridinamine to specific compartments can be influenced by targeting signals and post-translational modifications, which direct the compound to its site of action. Understanding the subcellular localization of 6-(1-Piperidinyl)-3-pyridinamine is essential for elucidating its molecular mechanism and potential therapeutic applications .
Propriétés
IUPAC Name |
6-piperidin-1-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONYQZCHGNGJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437139 | |
| Record name | 6-(1-PIPERIDINYL)-3-PYRIDINAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55403-29-7 | |
| Record name | 6-(1-PIPERIDINYL)-3-PYRIDINAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(piperidin-1-yl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)








![6-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1278436.png)



![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)
